1-Acetyl-2-methyl-1h-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitor, and anti-HIV activities .
Vorbereitungsmethoden
The synthesis of 1-acetyl-2-methyl-1h-indole-3-carbaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, time- and cost-effective . One common synthetic route involves the Fischer indole cyclization, where a precursor such as 2-nitrophenylacetic acid reacts with formaldehyde and other reagents to form the indole structure . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and sustainability .
Analyse Chemischer Reaktionen
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-acetyl-2-methyl-1h-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole nucleus can interact with enzymes, receptors, and other proteins, leading to its diverse biological activities . For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring. Similar compounds include:
1-Methylindole-3-carboxaldehyde: Another indole derivative with a methyl group at the C-1 position and an aldehyde group at the C-3 position.
Indole-3-carbaldehyde: A simpler indole derivative with an aldehyde group at the C-3 position.
1-Acetylindole-3-carbaldehyde: Similar to this compound but without the methyl group at the C-2 position. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11NO2 |
---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-acetyl-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-11(7-14)10-5-3-4-6-12(10)13(8)9(2)15/h3-7H,1-2H3 |
InChI-Schlüssel |
LCFYICYGLAFRRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.